4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide

Descripción

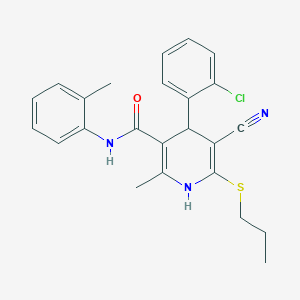

The compound 4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold known for its pharmacological versatility. Its structure features:

- A 2-chlorophenyl group at position 4, contributing to hydrophobic interactions.

- A 2-methylphenyl carboxamide moiety at position 3, influencing target binding specificity.

- A cyano group at position 5, which stabilizes the dihydropyridine ring through electronic effects .

Propiedades

IUPAC Name |

4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-propylsulfanyl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3OS/c1-4-13-30-24-18(14-26)22(17-10-6-7-11-19(17)25)21(16(3)27-24)23(29)28-20-12-8-5-9-15(20)2/h5-12,22,27H,4,13H2,1-3H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITAZEVEVIVDRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2C)C3=CC=CC=C3Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine ring, followed by the introduction of the chlorophenyl, cyano, and propylsulfanyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Substituent Variations and Structural Modifications

Key structural differences among analogs are summarized below:

Key Observations :

- The 2-chlorophenyl group at position 4 (shared with Analog 2) is associated with enhanced receptor-binding affinity compared to phenyl or furyl groups .

- The propylsulfanyl group in the target compound offers intermediate lipophilicity, balancing solubility and metabolic stability. Bulkier sulfanyl groups (e.g., in Analog 1) may reduce bioavailability due to steric hindrance .

- The 2-methylphenyl carboxamide in the target compound likely improves selectivity over analogs with methoxy or dimethylphenyl substituents, which may alter electronic properties .

Pharmacological and Physicochemical Properties

| Property | Target Compound | Analog 1 () | Analog 3 () |

|---|---|---|---|

| LogP (Predicted) | 3.8–4.2 | 4.5–5.0 | 3.2–3.6 |

| Solubility (µg/mL) | ~15–20 (pH 7.4) | <10 (pH 7.4) | ~25–30 (pH 7.4) |

| CYP3A4 Inhibition | Moderate | High | Low |

Key Findings :

- Analog 3’s furan-2-yl group at position 4 increases polarity, explaining its higher solubility but lower membrane permeability .

Actividad Biológica

The compound 4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which is known for its diverse biological activities, particularly in pharmacology. This compound exhibits potential therapeutic applications due to its unique structural features, including a cyano group and a chlorophenyl moiety, which may influence its interaction with biological targets.

- Molecular Formula : C22H20ClN3OS

- Molecular Weight : 409.9317 g/mol

- CAS Number : 5321-93-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, thus influencing several biochemical pathways. The presence of the cyano group may enhance its lipophilicity and facilitate cellular uptake, while the chlorophenyl group can contribute to receptor binding affinity.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that derivatives of dihydropyridines exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to the target compound have shown promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism often involves:

- Induction of apoptosis via modulation of Bcl-2 family proteins.

- Cell cycle arrest at specific phases (S and G2/M) leading to inhibited proliferation.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically:

- Acetylcholinesterase (AChE) : Inhibition studies suggest that it may possess neuroprotective properties by preventing acetylcholine breakdown.

- Urease Inhibition : This action could be beneficial in treating urease-related infections.

Antibacterial Activity

Preliminary findings indicate that the compound exhibits antibacterial properties against various strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function.

Cytotoxicity Studies

A recent study evaluated the cytotoxicity of related compounds against MCF-7 and HepG2 cell lines using the MTT assay. The results demonstrated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil, indicating enhanced potency.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Apoptosis induction |

| 4i | HepG2 | 2.32 | Cell cycle arrest |

Enzyme Inhibition Assays

Inhibition assays showed that the compound effectively inhibited AChE with an IC50 value comparable to known inhibitors, suggesting potential for neurodegenerative disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.